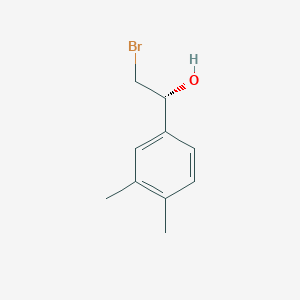

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol

Description

Overview of Vicinal Haloalcohols as Synthetic Intermediates

Vicinal haloalcohols, also known as halohydrins, are particularly important synthetic intermediates. The adjacent hydroxyl and halogen groups can participate in intramolecular reactions to form epoxides, a fundamental transformation in organic synthesis. Furthermore, the halogen atom can be displaced by a variety of nucleophiles, while the hydroxyl group can be oxidized or otherwise functionalized, allowing for the stepwise and controlled introduction of new functionalities into a molecule. This dual reactivity makes vicinal haloalcohols key precursors to a diverse range of compounds, including amino alcohols, diols, and other highly functionalized chiral molecules.

Importance of Enantiomerically Pure Chiral Building Blocks

In the synthesis of biologically active molecules, such as pharmaceuticals, the specific three-dimensional arrangement of atoms is often critical for efficacy and safety. Different enantiomers of a chiral drug can have vastly different pharmacological effects, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful. wikipedia.org Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance. Chiral building blocks, which are enantiomerically pure compounds incorporated into the synthesis of a larger molecule, are a cornerstone of modern asymmetric synthesis. The use of such building blocks ensures that the final product is obtained with the desired stereochemistry, avoiding the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.

Structural Characteristics and Stereochemical Descriptors of (1R)-2-Bromo-1-(3,4-dimethylphenyl)ethanol

This compound is a chiral alcohol with the molecular formula C₁₀H₁₃BrO. Its structure consists of a benzene (B151609) ring substituted with two methyl groups at the 3 and 4 positions. Attached to this aromatic ring is a two-carbon ethanol (B145695) chain, with a hydroxyl group on the first carbon (C1) and a bromine atom on the second carbon (C2).

The stereochemical descriptor "(1R)" specifies the absolute configuration at the chiral center, which is the carbon atom bonded to the hydroxyl group (C1). According to the Cahn-Ingold-Prelog priority rules, the substituents attached to this stereocenter are assigned priorities based on atomic number. For this compound, the priorities are as follows:

-OH (Oxygen, atomic number 8)

-C₆H₃(CH₃)₂ (The 3,4-dimethylphenyl group)

-CH₂Br (The bromomethyl group)

-H (Hydrogen, atomic number 1)

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the "R" designation.

Table 1: Structural and Chemical Properties of this compound and its Precursor

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₁₀H₁₃BrO | 229.11 | Chiral center at C1 (R-configuration), vicinal bromo and hydroxyl groups, 3,4-dimethylphenyl moiety. |

| 1-(3,4-Dimethylphenyl)ethanone | C₁₀H₁₂O | 148.20 | Prochiral ketone, precursor to the chiral alcohol. |

Historical Context and Evolution of Synthetic Approaches to Chiral Alcohols

The field of asymmetric synthesis has its roots in the 19th century with the pioneering work of scientists like Louis Pasteur, who first demonstrated the concept of molecular chirality. chiralpedia.com However, it was not until the mid-20th century that practical methods for the synthesis of enantiomerically enriched compounds began to emerge. Early approaches often relied on the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction.

A significant breakthrough came with the development of catalytic asymmetric reactions, for which William S. Knowles, Ryōji Noyori, and K. Barry Sharpless were awarded the Nobel Prize in Chemistry in 2001. wikipedia.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The development of asymmetric hydrogenation and transfer hydrogenation of prochiral ketones has been particularly impactful for the synthesis of chiral alcohols. These reactions allow for the direct conversion of an achiral ketone into a chiral alcohol with high enantioselectivity.

More recently, biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols. Enzymes, such as ketoreductases found in baker's yeast or other microorganisms, can reduce ketones to alcohols with exquisite stereoselectivity under mild reaction conditions. biomedpharmajournal.org The synthesis of the chiral alcohol precursor to this compound, (1R)-1-(3,4-dimethylphenyl)ethanol, can be achieved through the bioreduction of the corresponding ketone, 1-(3,4-dimethylphenyl)ethanone. researchgate.net

The conversion of a chiral alcohol to a chiral bromide can be achieved through various methods, with the choice of reagent determining the stereochemical outcome. For example, the use of phosphorus tribromide (PBr₃) or the Appel reaction (PPh₃, CBr₄) typically proceeds with inversion of stereochemistry via an Sₙ2 mechanism. commonorganicchemistry.commasterorganicchemistry.com This would be a suitable method for converting (1S)-1-(3,4-dimethylphenyl)ethanol to the desired this compound. Conversely, other methods can proceed with retention of configuration. This control over stereochemistry is a testament to the sophistication of modern synthetic organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol |

InChI |

InChI=1S/C10H13BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6H2,1-2H3/t10-/m0/s1 |

InChI Key |

PHRIPEMLGIZCFK-JTQLQIEISA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H](CBr)O)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CBr)O)C |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for 1r 2 Bromo 1 3,4 Dimethylphenyl Ethanol

Strategies for Establishing the (1R)-Configuration at the Carbinol Carbon

The primary challenge in synthesizing (1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol lies in controlling the stereochemistry at the newly formed chiral center. Several key strategies have been developed to address this, primarily revolving around the asymmetric reduction of a prochiral ketone precursor or the use of chiral guiding groups.

Asymmetric Reduction of Prochiral Ketones (e.g., 2-bromo-1-(3,4-dimethylphenyl)ethanone)

The most direct route to optically active alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 2-bromo-1-(3,4-dimethylphenyl)ethanone. This approach is highly attractive due to its atom economy and the potential for high enantioselectivity. Various catalytic systems have been employed to achieve this transformation.

Biocatalysis offers an environmentally friendly and highly selective method for the synthesis of chiral alcohols. nih.gov Enzymes, such as alcohol dehydrogenases, and whole-cell systems like baker's yeast and plant cell cultures, can reduce prochiral ketones with exceptional levels of stereocontrol. nih.govsphinxsai.com

Plant-mediated bioreduction has been shown to be a highly selective method for producing optically active alcohols. For instance, the bioreduction of 1-(3,4-dimethylphenyl)ethanone using various vegetable roots as biocatalysts has yielded the corresponding chiral alcohol with high enantiomeric excess. researchgate.net Specifically, sugar beet cell cultures have demonstrated the ability to reduce this ketone to the corresponding alcohol in high yields and with enantiomeric excesses greater than 99%. researchgate.net This highlights the potential of plant-based systems for the synthesis of chiral alcohols like this compound.

Enzymatic catalysis, particularly with alcohol dehydrogenases (ADHs), provides a powerful tool for the asymmetric reduction of haloacetophenones. These enzymes, known for their chemo-, regio-, and stereoselectivity, are a sustainable choice for producing enantiopure halohydrins. nih.gov The asymmetric reduction of 2-haloacetophenones using specific mutants of Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH) has been shown to produce the corresponding (R)- or (S)-2-halo-1-arylethanols with high enantiopurity. nih.gov This approach offers a direct and efficient route to enantiopure building blocks.

Interactive Data Table: Biocatalytic Reduction of Ketones

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

| Sugar Beet Cell Cultures | 1-(3,4-dimethylphenyl)ethanone | 1-(3,4-dimethylphenyl)ethanol | 62.1 - 88.2 | >99 |

| Various Vegetable Roots | 1-(3,4-dimethylphenyl)ethanone | 1-(3,4-dimethylphenyl)ethanol | 44.1 - 88.2 | up to 97.2 (S) |

| TeSADH Mutants | 2-haloacetophenones | (R)- or (S)-2-halo-1-arylethanols | - | >99 |

Transition-metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral molecules due to its high efficiency and atom economy. nih.gov This method typically involves the use of a chiral metal complex, often with rhodium or ruthenium, and a chiral phosphine (B1218219) ligand to catalyze the addition of hydrogen across the carbonyl double bond of the prochiral ketone. The choice of ligand is critical in determining the enantioselectivity of the reduction. For instance, bisphosphine-rhodium catalysts bearing a large bite angle have been successfully employed in the asymmetric hydrogenation of unsaturated morpholines, achieving quantitative yields and excellent enantioselectivities (up to 99% ee). nih.gov Similar catalytic systems could be adapted for the asymmetric hydrogenation of 2-bromo-1-(3,4-dimethylphenyl)ethanone to produce the desired (1R)-enantiomer.

In recent years, organocatalysis has emerged as a significant area of research in asymmetric synthesis. nih.gov Chiral small organic molecules can be used to catalyze the enantioselective reduction of ketones. These methods often employ a stoichiometric reductant, such as a Hantzsch ester or a borane, in the presence of a chiral catalyst. The catalyst, typically a chiral amine or a phosphoric acid derivative, activates the ketone and facilitates the stereoselective transfer of a hydride from the reductant. While still a developing area, organocatalytic reductions offer a metal-free alternative for the synthesis of chiral alcohols.

Chiral Auxiliary-Mediated Synthesis

Another effective strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org In this approach, the starting material is temporarily attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective reduction of a carbonyl group or a nucleophilic addition. For example, pseudoephedrine and pseudoephenamine are versatile chiral auxiliaries that have been used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.govharvard.edu The amide derived from the reaction of pseudoephedrine with a carboxylic acid can be deprotonated to form an enolate, which then reacts with an electrophile. wikipedia.org The stereochemistry of the addition is controlled by the chiral auxiliary. wikipedia.org

Interactive Data Table: Common Chiral Auxiliaries

| Chiral Auxiliary | Type of Reaction | Key Features |

| Pseudoephedrine/Pseudoephenamine | Alkylation, Aldol Reactions | Forms crystalline amides, high diastereoselectivity. wikipedia.orgnih.govharvard.edu |

| Oxazolidinones | Alkylation, Aldol Reactions | Highly predictable stereochemical outcome. wikipedia.org |

| Camphorsultam | Various Asymmetric Transformations | Excellent stereocontrol. wikipedia.org |

| 8-phenylmenthol | Asymmetric Synthesis | Introduced by E.J. Corey. wikipedia.org |

| trans-2-phenyl-1-cyclohexanol | Ene Reactions | Alternative to menthol-based auxiliaries. wikipedia.org |

Enantioselective Nucleophilic Additions to Aldehydes (e.g., using chiral boranes)

An alternative to the reduction of ketones is the enantioselective addition of a nucleophile to an aldehyde, in this case, 3,4-dimethylbenzaldehyde. To synthesize this compound via this route, a bromomethyl nucleophile would be required. The use of chiral boranes as reagents or catalysts for enantioselective additions to carbonyls is a well-established methodology.

For instance, chiral allyldialkylboranes have been shown to add to aldehydes with remarkable enantioselectivity. york.ac.uk The stereochemical outcome of these reactions can be highly dependent on the reaction temperature, with lower temperatures generally leading to higher enantiomeric excess. york.ac.uk While this specific example involves an allyl group, the principle can be extended to other nucleophiles. A chiral boron reagent containing a bromomethyl group could potentially be used to achieve the desired transformation.

Another approach involves the use of chiral oxazaborolidine catalysts, which can mediate the enantioselective addition of various nucleophiles to aldehydes. nih.gov These catalysts have been successfully employed in the addition of alkynyl nucleophiles, achieving excellent enantioselectivities. nih.gov The development of a suitable bromomethylating agent compatible with these catalytic systems would be necessary for the synthesis of this compound.

Regioselective Bromination Strategies

Regioselective bromination is a key step in the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanol, aiming to control the specific placement of the bromine and hydroxyl groups. This can be achieved through several approaches, primarily involving the functionalization of an alkene precursor or the modification of a pre-existing alcohol or ketone.

The addition of a halogen and a hydroxyl group across the double bond of an alkene, known as halohydrin formation, is a direct method for synthesizing β-haloalcohols. In the case of 3,4-dimethylstyrene, this reaction can be performed to yield 2-bromo-1-(3,4-dimethylphenyl)ethanol. The reaction is typically carried out using a source of electrophilic bromine, such as N-bromosuccinimide (NBS), in the presence of water, which acts as the nucleophile.

The regioselectivity of this reaction is governed by the Markovnikov rule, where the electrophilic bromine atom adds to the less substituted carbon of the alkene, and the nucleophilic water molecule attacks the more substituted and more stable benzylic carbocation intermediate. This results in the desired connectivity with the hydroxyl group at the benzylic position (C1) and the bromine atom at the terminal carbon (C2). The reaction proceeds via an anti-addition mechanism, leading to a specific stereochemical outcome. However, without a chiral catalyst or auxiliary, the reaction of the achiral starting material results in a racemic mixture of (1R,2S)- and (1S,2R)-2-bromo-1-(3,4-dimethylphenyl)ethanol.

Recent advancements in asymmetric catalysis have led to the development of enantioselective halofunctionalization reactions of alkenes, which could potentially be applied to the synthesis of this compound from 3,4-dimethylstyrene with high enantiomeric excess. organicreactions.org

Table 1: Halogenation of 3,4-dimethylstyrene

| Reagent | Nucleophile | Expected Regioselectivity | Stereochemistry | Product |

| NBS | Water | Markovnikov | anti-addition | Racemic 2-bromo-1-(3,4-dimethylphenyl)ethanol |

An alternative approach involves the synthesis of the target molecule from a precursor that already contains the carbon skeleton.

From 1-(3,4-dimethylphenyl)ethanol:

The direct bromination of the precursor alcohol, 1-(3,4-dimethylphenyl)ethanol, can be a viable route. However, traditional methods for converting alcohols to alkyl halides often proceed through mechanisms that can lead to a loss of stereochemical integrity or inversion of configuration. A noteworthy development is the stereospecific radical bromination of β-aryl alcohols using a combination of N-bromosuccinimide (NBS) and a thiourea (B124793) additive. nih.govnih.govbgu.ac.il This method has been shown to proceed with retention of configuration for various β-aryl alcohols. nih.govnih.govbgu.ac.il Therefore, if enantiomerically pure (1R)-1-(3,4-dimethylphenyl)ethanol is used as the starting material, this method could potentially yield this compound directly.

From 2-bromo-1-(3,4-dimethylphenyl)ethanone:

Another synthetic route starts with the corresponding α-bromoketone, 2-bromo-1-(3,4-dimethylphenyl)ethanone. This precursor can be synthesized from 1-(3,4-dimethylphenyl)ethanone. nist.gov The subsequent step is the asymmetric reduction of the ketone to the desired chiral alcohol. This can be achieved using various biocatalytic methods, for instance, with alcohol dehydrogenases (ADHs). Asymmetric reduction of 2-haloacetophenones using engineered ADHs has been shown to produce enantiopure 2-halo-1-arylethanols with high conversions and enantioselectivities. nih.gov This method offers a promising route to this compound by selecting the appropriate enzyme that favors the formation of the (R)-enantiomer.

Table 2: Synthesis from Precursor Alcohol and Ketone

| Precursor | Reagents | Key Transformation | Stereochemical Control |

| (1R)-1-(3,4-dimethylphenyl)ethanol | NBS, Thiourea | Stereospecific Bromination | Retention of Configuration |

| 2-bromo-1-(3,4-dimethylphenyl)ethanone | Asymmetric Reducing Agent (e.g., ADH) | Asymmetric Ketone Reduction | Enantioselective Reduction |

Resolution Techniques for Racemic 2-Bromo-1-(3,4-dimethylphenyl)ethanol

When a synthetic route produces a racemic mixture of 2-bromo-1-(3,4-dimethylphenyl)ethanol, resolution techniques are employed to separate the enantiomers.

Chemical resolution is a classical method for separating enantiomers. It involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.

For the resolution of racemic 2-bromo-1-(3,4-dimethylphenyl)ethanol, which is an alcohol, it can be derivatized to a carboxylic acid ester by reacting it with a dicarboxylic anhydride. The resulting acidic ester can then be treated with a chiral base, such as brucine, strychnine, or a synthetic chiral amine, to form diastereomeric salts. libretexts.org Alternatively, chiral acids like tartaric acid and its derivatives are widely used for the resolution of racemic bases and can also be employed in the resolution of alcohols after appropriate derivatization. psu.eduresearchgate.netmdpi.com After separation of the diastereomeric salts, the desired enantiomer of the original alcohol can be recovered by hydrolysis.

Table 3: Potential Chiral Resolving Agents for Diastereomeric Salt Formation

| Class of Resolving Agent | Example | Application |

| Chiral Acids | (+)-Tartaric acid, (-)-O,O'-Dibenzoyl-L-tartaric acid | Resolution of the derivatized racemic alcohol |

| Chiral Bases | Brucine, Strychnine, (R)-1-Phenylethylamine | Resolution of the derivatized racemic alcohol |

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the unreacted enantiomer and the formation of an enantiomerically enriched product.

Enzymatic Kinetic Resolution:

Lipases are a class of enzymes that are highly effective in the kinetic resolution of racemic alcohols. jocpr.comnih.gov The reaction typically involves the enantioselective acylation of the alcohol with an acyl donor, such as vinyl acetate. One enantiomer of the alcohol is acylated at a much higher rate than the other. For example, Candida antarctica lipase (B570770) B (CALB) is a commonly used and highly selective enzyme for such transformations. d-nb.info By stopping the reaction at approximately 50% conversion, one can obtain the acylated product of one enantiomer and the unreacted alcohol of the other, both in high enantiomeric excess. nih.govnih.govresearchgate.net This method is widely applicable to a range of aromatic halohydrins and represents a powerful tool for accessing enantiopure this compound. researchgate.netmdpi.comnih.gov

Organocatalytic Kinetic Resolution:

While enzymatic methods are well-established, organocatalysis has emerged as a powerful alternative for kinetic resolutions. Chiral organocatalysts can be designed to selectively catalyze a reaction for one enantiomer of a racemic substrate. While specific examples for the kinetic resolution of 2-bromo-1-(3,4-dimethylphenyl)ethanol using organocatalysts are not widely reported, the principles of organocatalytic kinetic resolution could be applied, for instance, in acylation or other transformations of the hydroxyl group.

Comparison of Synthetic Pathways: Efficiency, Enantioselectivity, and Atom Economy

The choice of a synthetic pathway for this compound depends on several factors, including the availability of starting materials, cost, and the desired purity of the final product.

Efficiency: Direct asymmetric synthesis methods, such as the enantioselective halogenation of 3,4-dimethylstyrene or the asymmetric reduction of 2-bromo-1-(3,4-dimethylphenyl)ethanone, have the potential for high efficiency as they can theoretically provide a 100% yield of the desired enantiomer. Resolution techniques, by their nature, have a maximum theoretical yield of 50% for a single enantiomer from a racemic mixture.

Enantioselectivity: Both asymmetric synthesis and kinetic resolution methods can achieve very high levels of enantioselectivity, often exceeding 99% enantiomeric excess (ee). The choice between these methods may depend on the specific substrate and the availability of a suitable catalyst or enzyme.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comrsc.org Asymmetric hydroformylation is an example of an atom-economical process. nih.gov Addition reactions, such as the formation of bromohydrins from alkenes, generally have good atom economy. In contrast, reactions that use stoichiometric reagents, such as some bromination methods or classical resolutions involving derivatization and de-derivatization steps, may have lower atom economy due to the generation of byproducts. nih.gov The stereospecific bromination of the precursor alcohol with NBS and a catalytic amount of thiourea offers a more atom-economical approach compared to methods requiring protecting groups or extensive workup procedures.

Table 4: Comparative Overview of Synthetic Pathways

| Synthetic Pathway | Maximum Theoretical Yield | Potential Enantioselectivity | Atom Economy |

| Asymmetric Halogenation of Styrene | 100% | High | Good |

| Asymmetric Reduction of Ketone | 100% | Very High | Moderate to Good |

| Stereospecific Bromination of Chiral Alcohol | 100% (based on chiral alcohol) | High (depends on precursor's ee) | Good |

| Chemical Resolution | 50% | High | Low to Moderate |

| Enzymatic Kinetic Resolution | 50% | Very High | Moderate |

Chemical Reactivity and Mechanistic Studies of 1r 2 Bromo 1 3,4 Dimethylphenyl Ethanol

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of (1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol involve the displacement of the bromide ion, a good leaving group, by a nucleophile. The reaction can proceed through different mechanisms, primarily SN1 and SN2, which have distinct stereochemical outcomes.

Stereochemistry of Substitution at the Bromine-Bearing Carbon (SN1 vs. SN2)

The stereochemical outcome of nucleophilic substitution at the bromine-bearing carbon of this compound is a key indicator of the underlying reaction mechanism.

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) reaction involves a backside attack by the nucleophile on the carbon atom bearing the bromine. This concerted mechanism, where the bond to the nucleophile forms as the bond to the bromide breaks, results in an inversion of stereochemistry at the reaction center. libretexts.org For this compound, an SN2 reaction would lead to the formation of a product with the opposite configuration at the carbon bearing the bromine. Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway.

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the bromide ion to form a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent 3,4-dimethylphenyl ring. The planar carbocation can then be attacked by the nucleophile from either face, leading to a mixture of retention and inversion of configuration, often resulting in a racemic or near-racemic mixture of products. pearson.com Polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, favor the SN1 mechanism. Secondary benzylic halides are known to undergo SN1 reactions, especially under solvolytic conditions. pressbooks.pub

The choice between SN1 and SN2 pathways is influenced by several factors, including the strength and concentration of the nucleophile, the solvent polarity, and the temperature.

| Factor | Favors SN1 | Favors SN2 |

| Nucleophile | Weak nucleophiles | Strong nucleophiles |

| Solvent | Polar protic | Polar aprotic |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Leaving Group | Good leaving group | Good leaving group |

Intramolecular Cyclization Reactions

The presence of a hydroxyl group in close proximity to the electrophilic carbon bearing the bromine atom allows for the possibility of intramolecular nucleophilic substitution. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion to form a three-membered cyclic ether, an epoxide. This reaction is a classic example of the Williamson ether synthesis.

For this compound, treatment with a base would lead to the formation of (R)-2-(3,4-dimethylphenyl)oxirane. This intramolecular cyclization is often highly efficient due to the favorable proximity of the reacting groups. A strong base is typically required to deprotonate the alcohol, and the reaction proceeds via an intramolecular SN2 mechanism, resulting in inversion of configuration at the carbon bearing the bromine.

A study on the reaction of 2-bromo-3-methyl-1,4-naphthoquinone with 1,3-propanedithiol in the presence of triethylamine resulted in the formation of a novel epoxide as the major product, highlighting the propensity for epoxide formation in related systems. nih.gov

Reactivity with Various Nucleophiles (e.g., oxygen, nitrogen, sulfur, carbon nucleophiles)

The electrophilic carbon atom bearing the bromine in this compound is susceptible to attack by a wide range of nucleophiles.

Oxygen Nucleophiles: Besides the intramolecular reaction with the internal hydroxyl group, external oxygen nucleophiles such as alkoxides and phenoxides can displace the bromide to form ethers. Under basic conditions (e.g., sodium ethoxide in ethanol), an SN2 reaction is likely, leading to the corresponding ether with inversion of configuration. Under neutral or acidic conditions, particularly with weaker nucleophiles like water or alcohols (solvolysis), an SN1 mechanism may compete, leading to a mixture of stereoisomers. pearson.com

Nitrogen Nucleophiles: Amines, both primary and secondary, can act as nitrogen nucleophiles to displace the bromide and form the corresponding substituted amino alcohols. The reaction with ammonia or primary amines would yield a primary or secondary amine, respectively. Due to the basic nature of amines, they can also promote elimination reactions as a side reaction.

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols and their conjugate bases (thiolates), are generally excellent nucleophiles and tend to favor SN2 reactions. msu.edu The reaction of this compound with a thiolate, such as sodium thiophenoxide, would be expected to proceed efficiently via an SN2 mechanism to yield the corresponding thioether with inversion of configuration.

Carbon Nucleophiles: Carbon-based nucleophiles, such as cyanide ions, enolates, and organometallic reagents (e.g., Grignard or organolithium reagents), can also participate in substitution reactions to form new carbon-carbon bonds. For instance, reaction with sodium cyanide would introduce a nitrile group. However, the basicity of many carbon nucleophiles can lead to competition from elimination reactions.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles, assuming an SN2 pathway.

| Nucleophile | Reagent Example | Product |

| Oxygen | Sodium methoxide (NaOCH₃) | (1R)-1-(3,4-dimethylphenyl)-2-methoxyethanol |

| Nitrogen | Ammonia (NH₃) | (1R)-2-amino-1-(3,4-dimethylphenyl)ethanol |

| Sulfur | Sodium thiophenoxide (NaSPh) | (1R)-1-(3,4-dimethylphenyl)-2-(phenylthio)ethanol |

| Carbon | Sodium cyanide (NaCN) | (S)-3-(3,4-dimethylphenyl)-3-hydroxypropanenitrile |

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, this compound can undergo elimination reactions to form an alkene. These reactions involve the removal of the bromine atom and a hydrogen atom from an adjacent carbon.

Formation of Styrene Derivatives

Elimination of HBr from this compound would lead to the formation of 1-(3,4-dimethylphenyl)ethenol, which would likely tautomerize to the more stable 1-(3,4-dimethylphenyl)ethanone. The stability of the conjugated system in the styrene derivative provides a thermodynamic driving force for the elimination process.

Competing Substitution vs. Elimination Pathways

The competition between substitution and elimination is a common feature in the reactivity of alkyl halides. libretexts.org For a secondary benzylic halide like this compound, the outcome is particularly sensitive to the reaction conditions.

E2 Pathway: The bimolecular elimination (E2) pathway is favored by strong, sterically hindered bases. The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon in a concerted step with the departure of the bromide ion. This pathway requires an anti-periplanar arrangement of the proton and the leaving group. For secondary substrates, strong bases favor E2 elimination. stackexchange.com

E1 Pathway: The unimolecular elimination (E1) pathway proceeds through the same carbocation intermediate as the SN1 reaction. Following the formation of the carbocation, a weak base can abstract a proton from an adjacent carbon to form the double bond. The E1 mechanism often competes with the SN1 mechanism, especially at higher temperatures and with weakly nucleophilic bases. masterorganicchemistry.com

The regioselectivity of elimination can be influenced by the nature of the base. According to Zaitsev's rule , the more substituted (and generally more stable) alkene is the major product, which is favored by small, strong bases. chemistnotes.com In contrast, Hofmann's rule predicts the formation of the less substituted alkene as the major product, which is often observed with bulky, sterically hindered bases. libretexts.orgmasterorganicchemistry.com In the case of this compound, elimination leads to a single styrene derivative, so regioselectivity is not a factor.

The following table summarizes the factors that influence the competition between substitution and elimination reactions.

| Factor | Favors Substitution | Favors Elimination |

| Base/Nucleophile | Strong, but less basic nucleophiles | Strong, bulky bases |

| Temperature | Lower temperatures | Higher temperatures |

| Substrate | Primary > Secondary | Tertiary > Secondary |

| Solvent | Less polar solvents | More polar solvents (for E1) |

Transformations of the Hydroxyl Group

The secondary alcohol functionality in this compound is a key site for various chemical modifications, including oxidation and derivatization.

Oxidation Reactions

The secondary hydroxyl group of this compound can be readily oxidized to the corresponding ketone, 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and selectivity.

Commonly used reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents, such as pyridinium chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone with sulfuric acid). However, due to the toxicity of chromium, milder and more environmentally benign methods are often preferred. These include Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and Dess-Martin periodinane (DMP) oxidation.

The general reaction for the oxidation is as follows:

This compound → 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one

| Oxidizing Agent | Typical Solvent | Reaction Conditions | Typical Yield (%) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | 85-95 |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | 90-98 |

| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temperature | 90-97 |

This is an interactive data table based on typical yields for the oxidation of secondary alcohols.

Mechanistically, these oxidations proceed through different pathways. For instance, the Swern oxidation involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular E2 elimination to yield the ketone.

Derivatization to Ethers, Esters, or Other Protecting Groups

The hydroxyl group can be converted into ethers, esters, or protected with various protecting groups to modify the molecule's reactivity in subsequent synthetic steps.

Etherification: The formation of an ether from this compound can be achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide.

Esterification: Esterification can be accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. Alternatively, for a more reactive approach, an acyl chloride can be used in the presence of a non-nucleophilic base like pyridine.

| Derivative | Reagents | Base/Catalyst | Typical Solvent |

| Methyl Ether | CH₃I | NaH | Tetrahydrofuran (THF) |

| Acetate Ester | Acetyl Chloride | Pyridine | Dichloromethane (CH₂Cl₂) |

| Benzoate Ester | Benzoyl Chloride | Pyridine | Dichloromethane (CH₂Cl₂) |

| Silyl Ether (TBDMS) | TBDMSCl | Imidazole | Dimethylformamide (DMF) |

This is an interactive data table illustrating common derivatization reactions.

The use of protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, is crucial in multi-step syntheses to prevent the hydroxyl group from undergoing unwanted reactions. The TBDMS group is readily introduced by reacting the alcohol with TBDMSCl in the presence of a base like imidazole and can be selectively removed later using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Aromatic Ring Transformations

The 3,4-dimethylphenyl ring of this compound is susceptible to electrophilic attack, and the benzylic methyl groups can also be functionalized.

Electrophilic Aromatic Substitution on the 3,4-Dimethylphenyl Moiety

The two methyl groups on the aromatic ring are ortho, para-directing and activating, while the -(CH(OH)CH₂Br) group is generally considered to be weakly deactivating and ortho, para-directing. The combined directing effects of these substituents will influence the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the methyl groups (positions 2, 5, and 6) are activated. Steric hindrance from the bulky side chain may influence the substitution pattern, potentially favoring substitution at the less hindered positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

| Reaction | Electrophile | Reagents | Expected Major Products |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 2-nitro and 5-nitro derivatives |

| Bromination | Br⁺ | Br₂, FeBr₃ | 2-bromo and 5-bromo derivatives |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-sulfonic acid and 5-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 5-acyl derivative (due to sterics) |

This is an interactive data table predicting the outcomes of electrophilic aromatic substitution reactions.

For example, in a nitration reaction, the nitronium ion (NO₂⁺) will preferentially attack the electron-rich positions on the ring. The major products are expected to be the 2-nitro and 5-nitro derivatives, with the exact ratio depending on the specific reaction conditions.

Functionalization of Methyl Groups

The two methyl groups on the aromatic ring can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or UV light. This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring.

C₆H₃(CH₃)₂CH(OH)CH₂Br + NBS → C₆H₃(CH₃)(CH₂Br)CH(OH)CH₂Br + HBr

The reaction can lead to a mixture of products, with bromination occurring on either one or both of the methyl groups. The selectivity can sometimes be controlled by the stoichiometry of the reagents. Further oxidation of the methyl groups to carboxylic acids can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, although this may also affect other parts of the molecule if not performed under carefully controlled conditions.

Advanced Spectroscopic and Analytical Characterization of 1r 2 Bromo 1 3,4 Dimethylphenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds. For chiral molecules like (1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol, advanced NMR techniques provide insights into connectivity, spatial relationships, and stereochemistry.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary information about the chemical environment of each nucleus in the molecule. Although specific spectral data for this compound is not extensively published, expected chemical shifts can be predicted based on data from analogous compounds, such as (R)-2-bromo-1-phenylethanol, and known substituent effects. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methine (CH-OH), methylene (B1212753) (CH₂-Br), and methyl protons. The aromatic protons on the 3,4-disubstituted ring would appear as a complex pattern in the range of δ 7.0-7.3 ppm. The benzylic methine proton, being adjacent to both the aromatic ring and a hydroxyl group, is anticipated to resonate as a multiplet around δ 4.9-5.1 ppm. The diastereotopic protons of the brominated methylene group would likely appear as a multiplet (ABX system) between δ 3.5-3.7 ppm. The two methyl groups on the aromatic ring would give rise to two singlets around δ 2.2-2.4 ppm, and the hydroxyl proton would show a broad singlet whose position is dependent on concentration and solvent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the aromatic ring are expected to appear in the δ 125-140 ppm region. The carbon bearing the hydroxyl group (CH-OH) would be found around δ 73-75 ppm, while the carbon attached to the bromine atom (CH₂-Br) would be significantly upfield, around δ 38-42 ppm. rsc.org The two aromatic methyl carbons would have signals near δ 19-21 ppm.

Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H | 7.0 - 7.3 | m (multiplet) |

| CH-OH | 4.9 - 5.1 | dd (doublet of doublets) |

| CH₂-Br | 3.5 - 3.7 | m (multiplet) |

| Ar-CH₃ (x2) | 2.2 - 2.4 | s (singlet) |

| O-H | Variable | br s (broad singlet) |

Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (quaternary, x2) | 137 - 140 |

| Ar-CH (x3) | 125 - 132 |

| CH-OH | 73 - 75 |

| CH₂-Br | 38 - 42 |

| Ar-CH₃ (x2) | 19 - 21 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between the methine proton (CH-OH) and the adjacent methylene protons (CH₂-Br), confirming their connectivity. It would also reveal couplings between the aromatic protons on the dimethylphenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). An HMQC or HSQC spectrum would definitively link the proton signals of the methine, methylene, and methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, thereby elucidating the complete chemical structure.

Determining the enantiomeric excess (ee) is critical for chiral compounds. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a powerful method for this analysis. nih.gov Lanthanide-based complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III)), are commonly used CSRs. rsc.org

When a chiral shift reagent is added to a solution of a scalemic mixture of this compound, the hydroxyl group of the alcohol coordinates to the paramagnetic lanthanide center. fiveable.me This interaction forms transient diastereomeric complexes between the CSR and each enantiomer of the alcohol. nih.gov Because these diastereomeric complexes have different spatial arrangements, they experience different magnetic environments. This results in the separation of NMR signals for the two enantiomers, a phenomenon known as enantiomeric resolution. researchgate.net

Protons close to the chiral center, such as the methine (CH-OH) proton, typically show the largest separation in their chemical shifts (ΔΔδ). By integrating the distinct signals corresponding to the (1R) and (1S) enantiomers, the ratio of the two can be accurately determined, allowing for the calculation of the enantiomeric excess. organicchemistrydata.org

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and the unique vibrational modes of a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification. The IR spectrum of this compound is expected to display several key absorption bands.

The most prominent feature would be a broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol functional group. rsc.org The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups would be observed just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A distinct C-O stretching vibration for the secondary alcohol would be expected around 1100-1050 cm⁻¹. Finally, the C-Br stretching vibration typically appears in the fingerprint region, at a lower frequency of approximately 600-500 cm⁻¹. docbrown.info

Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | Alcohol | 3600 - 3200 (broad) |

| C-H stretch | Aromatic | 3100 - 3000 |

| C-H stretch | Aliphatic | 3000 - 2850 |

| C=C stretch | Aromatic | 1600 - 1450 |

| C-O stretch | Secondary Alcohol | 1100 - 1050 |

| C-Br stretch | Bromoalkane | 600 - 500 |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light and is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions. The Raman spectrum provides a unique "fingerprint" for a molecule.

For this compound, strong Raman signals are expected for the symmetric stretching vibrations of the aromatic ring, typically observed around 1600 cm⁻¹ and 1000 cm⁻¹. The C-Br stretching vibration, which may be weak or obscured in the IR spectrum, often gives a more distinct and easily identifiable band in the Raman spectrum. The various C-C stretching and C-H bending modes of the entire molecule contribute to a complex and highly specific pattern in the fingerprint region (below 1500 cm⁻¹), which can be used for definitive identification by comparison with a reference spectrum.

Chiroptical Spectroscopy

Chiroptical spectroscopy is a powerful tool for the stereochemical elucidation of chiral molecules like this compound. By measuring the differential interaction of the molecule with left and right circularly polarized light, these techniques provide crucial information about its three-dimensional structure.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are fundamental in assigning the absolute configuration of chiral compounds. While specific experimental ORD and ECD data for this compound are not extensively documented in publicly available literature, the principles can be understood by examining analogous compounds and theoretical models.

The absolute configuration of a chiral molecule can be determined by comparing its experimental chiroptical spectra with those predicted by quantum-chemical calculations. frontiersin.orgnih.gov For a molecule like this compound, the analysis would focus on the chromophore, which is the 3,4-dimethylphenyl group. The electronic transitions of this aromatic ring, when perturbed by the chiral center at the C1 position, give rise to characteristic ORD curves and ECD spectra, known as Cotton effects.

For the analogous compound (R)-(+)-1-phenylethanol, the ECD spectrum exhibits distinct vibronic features associated with the π → π* electronic transition of the phenyl ring. researchgate.net By analogy, the ECD spectrum of this compound is expected to be dominated by the transitions of its dimethylphenyl chromophore. The sign and magnitude of the observed Cotton effects would be directly related to the spatial arrangement of the substituents around the stereogenic center.

The determination process involves:

Conformational Analysis: Identifying the most stable conformations of the molecule using computational methods.

Spectral Calculation: Calculating the theoretical ECD and ORD spectra for a specific enantiomer (e.g., the (R)-enantiomer) by averaging the spectra of all significant conformers based on their Boltzmann population.

Comparison: Matching the calculated spectrum with the experimental one. A good agreement between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms the absolute configuration as (1R). nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₃BrO), the molecular weight is 228.01 g/mol (for the monoisotopic mass with ⁷⁹Br).

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z 228 and 230.

The fragmentation of the molecular ion upon electron ionization would likely proceed through several common pathways for benzylic alcohols and alkyl halides:

Alpha-Cleavage: The most common fragmentation for alcohols is the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For this compound, this would involve the cleavage of the C1-C2 bond, leading to the loss of a bromomethyl radical (•CH₂Br). This would generate a stable, resonance-stabilized 3,4-dimethylbenzoyl cation.

Benzylic Cleavage: Another likely fragmentation is the cleavage of the C1-C(aryl) bond, leading to the formation of a 3,4-dimethylphenyl radical and a [CH(OH)CH₂Br]⁺ ion.

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at M-18.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical, resulting in a fragment ion at M-79/81.

Formation of a Tropylium (B1234903) Ion: A common rearrangement in molecules containing a benzyl (B1604629) group can lead to the formation of a stable tropylium or related substituted tropylium ion.

Based on these principles, a table of expected major fragments can be constructed.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Predicted m/z | Possible Fragment Ion | Likely Origin |

|---|---|---|

| 228/230 | [C₁₀H₁₃BrO]⁺ | Molecular Ion (M⁺) |

| 135 | [C₉H₁₁O]⁺ | Alpha-cleavage: Loss of •CH₂Br from M⁺ |

| 149/151 | [C₂H₄BrO]⁺ | Loss of •C₈H₉ (dimethylphenyl) radical |

| 119 | [C₉H₁₁]⁺ | Loss of •CH(OH)Br from M⁺ or subsequent fragmentation |

| 105 | [C₈H₉]⁺ | Benzylic fragment (dimethylphenylmethyl cation) |

| 210/212 | [C₁₀H₁₁Br]⁺ | Loss of H₂O from M⁺ |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the chemical purity and, crucially for a chiral compound, the enantiomeric excess (e.e.). The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and effective method for the separation of enantiomers. For an aromatic alcohol like this compound, polysaccharide-based CSPs are often the first choice. Columns with stationary phases like cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are known to provide excellent enantioselectivity for a broad range of compounds.

The separation can typically be achieved in either normal-phase, polar-organic, or reversed-phase modes. Normal-phase, using mixtures of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is often the most successful for this class of compounds. Small amounts of additives may be used to improve peak shape. The determination of enantiomeric excess involves integrating the peak areas for the two enantiomers.

Table 2: Illustrative Chiral HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm or 254 nm |

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. The enantiomers of this compound could potentially be separated using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. researchgate.net Derivatized cyclodextrins, such as those modified with alkyl or other functional groups, create chiral cavities that allow for differential interaction with the two enantiomers.

For alcohols, it is sometimes necessary to derivatize the hydroxyl group (e.g., by acetylation) to improve volatility and chromatographic performance, though direct analysis is often possible. The carrier gas is typically hydrogen or helium, and a flame ionization detector (FID) is commonly used.

Table 3: Illustrative Chiral GC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column (CSP) | Fused silica capillary column with a derivatized β-cyclodextrin phase |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp at 5 °C/min to 200 °C |

| Detector | Flame Ionization Detector (FID) at 250 °C |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis and higher efficiency than HPLC. frontiersin.org It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, mixed with a small amount of an organic modifier, usually an alcohol like methanol (B129727) or ethanol (B145695).

The same polysaccharide-based chiral stationary phases used in HPLC are highly effective in SFC. The low viscosity of the supercritical fluid mobile phase allows for high flow rates without generating excessive backpressure, leading to very rapid separations. SFC is also considered a "greener" technique due to the reduced consumption of organic solvents.

Table 4: Illustrative Chiral SFC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 220 nm |

Theoretical and Computational Studies of 1r 2 Bromo 1 3,4 Dimethylphenyl Ethanol

Conformational Analysis and Energy Landscapes

The three-dimensional structure of (1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol is not static; rotation around its single bonds gives rise to various conformations, each with a different potential energy. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.

Computational methods, such as molecular mechanics or more advanced quantum chemical calculations, can be employed to systematically explore the potential energy surface. By rotating the key dihedral angles—specifically the C-C bond between the chiral carbon and the phenyl ring, and the C-C bond of the ethanol (B145695) backbone—a detailed energy landscape can be mapped. This map reveals the low-energy conformers that are most likely to be populated at a given temperature.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (Ph-C-C-O) | Dihedral Angle (Br-C-C-H) | Relative Energy (kcal/mol) |

| A | 60° | 180° | 0.00 |

| B | 180° | 60° | 1.25 |

| C | -60° | -60° | 2.50 |

Note: This data is illustrative and represents typical findings from a conformational analysis.

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in obtaining a precise understanding of the molecular structure and electronic properties of this compound. nih.gov DFT methods combine computational efficiency with a high degree of accuracy for many molecular systems. nih.gov

By solving the Schrödinger equation for the molecule, DFT can be used to optimize the geometry of the most stable conformer, providing accurate bond lengths, bond angles, and dihedral angles. These calculations often utilize basis sets like 6-311G(d,p) to describe the spatial distribution of electrons. nih.gov

Beyond the molecular geometry, DFT calculations yield a wealth of information about the electronic structure. This includes the distribution of electron density, which can be visualized to identify electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) map, for example, can highlight the nucleophilic (negative potential) and electrophilic (positive potential) sites, which is crucial for predicting reactivity.

Furthermore, DFT allows for the calculation of various electronic properties, such as the dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| Optimized Energy (Hartree) | -2345.6789 |

| Dipole Moment (Debye) | 2.15 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -0.23 |

| HOMO-LUMO Gap (eV) | 6.55 |

Note: This data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties (e.g., NMR, IR, ECD simulations)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data. chemrxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (TMS). These predicted spectra can aid in the assignment of complex experimental spectra. youtube.comucla.edu

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. q-chem.com These frequencies correspond to the absorption bands in an IR spectrum. By simulating the IR spectrum, characteristic vibrational modes, such as the O-H stretch of the alcohol and the C-Br stretch, can be identified and compared with experimental results. q-chem.com

Electronic Circular Dichroism (ECD) Spectroscopy: Since this compound is a chiral molecule, it will exhibit a characteristic ECD spectrum. Time-dependent DFT (TD-DFT) is a widely used method to simulate ECD spectra. technologynetworks.com By calculating the rotational strengths of the electronic transitions, the ECD spectrum can be predicted. This is a powerful tool for determining the absolute configuration of chiral molecules, as the simulated spectrum for the (R)-enantiomer can be compared directly with the experimental spectrum. technologynetworks.comq-chem.comfrontiersin.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful approach for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key features such as intermediates and transition states can be identified and characterized. libretexts.orgucsb.edu

For example, in a nucleophilic substitution reaction where the bromine atom is replaced, computational methods can be used to locate the transition state structure. libretexts.org The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. nih.gov Frequency calculations on the transition state structure are performed to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edurowansci.com

These computational studies can also provide insights into the stereochemistry of a reaction. By comparing the activation energies for different reaction pathways, it is possible to predict which stereoisomer will be the major product. This is particularly important for reactions involving chiral centers. The growing appreciation for the role of non-covalent interactions in reaction mechanisms has also been a focus of recent computational studies. rsc.orgresearchgate.net

Studies on Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in determining the physical and chemical properties of this compound, including its boiling point, solubility, and crystal packing. These forces, while weaker than covalent bonds, are collectively significant. libretexts.org

The primary intermolecular forces expected for this molecule are:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular associations. This is often the most significant intermolecular force in alcohols. learncbse.in

Dipole-Dipole Interactions: The polar C-Br and C-O bonds create a net molecular dipole moment, resulting in attractive interactions between the positive end of one molecule and the negative end of another.

Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and arise from temporary fluctuations in electron density. The size of the molecule and its surface area influence the strength of these interactions. physicsandmathstutor.com

Intramolecular hydrogen bonding between the hydroxyl group and the bromine atom or the pi-system of the phenyl ring might also occur in certain conformations, influencing the relative stability of different conformers. nist.govresearchgate.net Computational methods can be used to quantify the strength of these interactions and to model how they influence the bulk properties of the substance.

Applications As a Chiral Building Block in Complex Molecule Synthesis

Precursor to Chiral Carboxylic Acids and Esters

No specific literature or data was found detailing the use of (1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol as a direct precursor for the synthesis of chiral carboxylic acids or esters.

Formation of Chiral Amines via Substitution Reactions

The search did not yield any specific examples or methodologies for the formation of chiral amines through substitution reactions involving this compound.

Synthesis of Chiral Ethers and Esters

There is no available information on the application of this compound in the synthesis of chiral ethers and esters.

Role in Stereoselective Construction of Heterocyclic Systems (e.g., oxiranes, aziridines, furans)

No research articles or patents were identified that describe the role of this compound in the stereoselective construction of heterocyclic systems such as oxiranes, aziridines, or furans.

Incorporation into Ligands for Asymmetric Catalysis

The investigation did not uncover any instances of this compound being incorporated into ligands for asymmetric catalysis.

Utility in Material Science Precursors (e.g., chiral polymers, liquid crystals)

No information was found regarding the utility of this compound as a precursor in the field of material science for creating chiral polymers or liquid crystals.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability has spurred research into greener synthetic methods for producing chiral molecules like (1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol. nih.gov A primary focus is the replacement of conventional chemical processes with biocatalytic approaches, which offer high selectivity under mild conditions. nih.gov

Biocatalysis, using either whole-cell microorganisms or isolated enzymes, presents a powerful alternative for synthesizing optically pure compounds. nih.govnih.gov Enzymes such as alcohol dehydrogenases (ADHs) and halohydrin dehalogenases (HHDHs) are particularly relevant. nih.govresearchgate.net ADHs can facilitate the asymmetric reduction of the corresponding prochiral ketone, 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one, to yield the desired (1R)-enantiomer. nih.govrsc.org The use of plant-based biocatalysts, such as Daucus carota (carrot) roots, has also been shown to effectively reduce ketones to chiral alcohols in aqueous media, representing a cost-effective and environmentally friendly option. nih.govresearchgate.net

Halohydrin dehalogenases are another class of enzymes with significant potential. They can catalyze the reversible ring-opening of epoxides with nucleophiles, including halides, offering a stereoselective route to vicinal halohydrins. nih.govresearchgate.net Research is ongoing to improve the enantioselectivity and stability of these enzymes through protein engineering techniques like directed evolution. nih.govresearchgate.net

Future work will likely focus on optimizing these biocatalytic systems. This includes developing robust enzymes with high tolerance to industrial conditions and creating "one-pot" cascade reactions where multiple enzymatic steps are combined, eliminating the need for intermediate purification and reducing waste. nih.govuniroma1.it

Table 1: Comparison of Synthetic Strategies

| Strategy | Advantages | Challenges | Key Research Areas |

|---|---|---|---|

| Conventional Chemistry | Well-established, versatile | Often requires harsh conditions, stoichiometric reagents, produces waste | N/A (Baseline) |

| Biocatalysis (Isolated Enzymes) | High enantioselectivity, mild conditions, reduced waste nih.gov | Enzyme stability, cost, cofactor regeneration | Protein engineering, enzyme immobilization, cofactor recycling systems nih.gov |

| Biocatalysis (Whole-Cell) | Cofactor regeneration is self-contained, lower cost than isolated enzymes nih.gov | Lower volumetric productivity, potential side reactions | Metabolic engineering, process optimization |

| Plant-Based Biocatalysis | Inexpensive, environmentally benign, readily available nih.gov | Lower yields, longer reaction times | Screening new plant species, optimizing reaction conditions |

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of enantiomerically pure compounds heavily relies on the development of effective catalytic systems. nih.gov For this compound, research is branching into several promising areas beyond traditional methods.

Organocatalysis: Chiral small organic molecules can catalyze enantioselective reactions with high efficiency. For transformations relevant to halohydrins, organocatalysts could be employed in asymmetric bromination or bromohydroxylation reactions of the corresponding alkene. capes.gov.brnih.gov This approach avoids the use of potentially toxic and expensive heavy metals. researchgate.net

Transition Metal Catalysis: Transition metals remain at the forefront of asymmetric catalysis. mdpi.com Novel iridium-catalyzed asymmetric hydrogenation of the precursor α-bromoketone via dynamic kinetic resolution presents a highly efficient route to chiral vicinal halohydrins with excellent diastereoselectivity and enantioselectivity. rsc.org Similarly, high-valent palladium catalysis is being explored for atroposelective C-H bromination, a technique that could be adapted for creating complex chiral scaffolds. nih.gov The development of new chiral ligands is crucial for enhancing the selectivity and activity of these metal catalysts. nih.gov

Chemoenzymatic Dynamic Kinetic Resolution (DKR): This powerful strategy combines the enantioselectivity of an enzyme (like a lipase) with a metal catalyst that racemizes the unwanted enantiomer of the starting material. mdpi.comencyclopedia.pub For the synthesis of this compound, a racemic mixture of the alcohol could be subjected to DKR, where a lipase (B570770) selectively acylates the (R)-enantiomer while a ruthenium or vanadium catalyst continuously racemizes the remaining (S)-enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.comresearchgate.net

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals and pharmaceuticals. mdpi.com This technology uses microreactors or packed-bed reactors to perform chemical reactions in a continuous stream, providing superior control over reaction parameters like temperature, pressure, and mixing.

For the synthesis of this compound, a flow-based approach could integrate a chemo- or biocatalytic step in a fixed-bed reactor. rsc.org For instance, an immobilized enzyme or metal catalyst could be packed into a column, and the substrate solution would be continuously passed through it. This setup not only enhances reaction efficiency and safety but also simplifies product purification and allows for catalyst reuse. mdpi.com

Combining flow chemistry with automated systems enables high-throughput screening of reaction conditions and catalysts, accelerating process development. mdpi.com Automated platforms can systematically vary parameters to quickly identify the optimal conditions for yield and enantioselectivity, a task that would be laborious in traditional batch synthesis. nih.gov The integration of biocatalysis with flow reactors is particularly promising for overcoming challenges like catalyst incompatibility in DKR processes. mdpi.comencyclopedia.pub

Table 2: Advantages of Flow Chemistry in Chiral Synthesis

| Feature | Benefit | Relevance to this compound |

|---|---|---|

| Precise Control | Improved reproducibility, higher selectivity, and yield. | Fine-tuning enantioselective catalytic reactions. |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Handling of brominating agents and metal catalysts. |

| Rapid Optimization | Automated systems allow for quick screening of a wide range of parameters. | Faster development of novel synthetic routes. |

| Scalability | Production can be scaled up by running the system for longer periods or in parallel. | Facilitates transition from laboratory to industrial production. |

| Integration | Multi-step syntheses and purification can be combined into a single, continuous process ("telescoped synthesis"). mdpi.com | Streamlining the production process, reducing waste and cost. |

Advanced Analytical Techniques for In-situ Reaction Monitoring

Optimizing the synthesis of a specific enantiomer requires a deep understanding of the reaction kinetics and mechanism. Advanced analytical techniques that allow for real-time, in-situ monitoring are becoming indispensable tools. spectroscopyonline.com By observing the reaction as it happens, chemists can track the formation of products, intermediates, and byproducts without the need for quenching and sampling.

Spectroscopic methods such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy are particularly well-suited for in-situ monitoring. spectroscopyonline.com Probes can be inserted directly into the reaction vessel (in either batch or flow setups) to collect spectra at regular intervals. This data provides immediate feedback on reaction progress, conversion rates, and even changes in stereochemistry, enabling rapid process optimization. For example, in-situ monitoring can confirm the presence of key intermediates in a catalytic cycle, providing evidence for a proposed reaction mechanism. acs.org

Computational Design of New Reactions and Derivatizations

Computational chemistry provides powerful predictive tools for designing new synthetic pathways and novel molecules. For this compound, computational methods can be applied in several key areas.

Reaction Modeling: Density Functional Theory (DFT) calculations can be used to model potential reaction mechanisms for the synthesis of the target compound. acs.org By calculating the energy barriers for different pathways, researchers can predict which catalysts and conditions are most likely to be successful, thereby guiding experimental work and reducing trial-and-error.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that relates the chemical structure of a molecule to its biological activity or physical properties. wikipedia.org By developing a QSAR model for a series of derivatives of this compound, researchers could predict the properties of new, unsynthesized analogs. nih.govnih.gov This is particularly valuable in drug discovery for screening large virtual libraries of compounds to identify candidates with desired activities, such as enhanced potency or reduced toxicity. mdpi.com The models are built using a "training set" of compounds with known activities and can then be used to predict the activity of a "test set" of new molecules. nih.govmdpi.com

This in silico approach accelerates the design-synthesis-test cycle by prioritizing the synthesis of compounds that are most likely to have the desired properties, saving significant time and resources. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.